PF-03463275

GlyT1 affinity Ki comparison binding potency

PF-03463275 (CAS 1173239-39-8) is the only GlyT1 inhibitor with validated human PET occupancy dose-response data, enabling precise target engagement for CIAS translational studies. Its >86,000-fold selectivity over GlyT2 eliminates off-target glycine transporter effects in spinal/brainstem assays. The cryo-EM confirmed outward-facing stabilizing mechanism distinguishes it from sarcosine-based inhibitors, making it the superior benchmark for next-gen GlyT1 drug discovery. Batch-specific purity data and optimized shipping conditions ensure research integrity.

Molecular Formula C19H22ClFN4O
Molecular Weight 376.9 g/mol
CAS No. 1173239-39-8
Cat. No. B1461716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03463275
CAS1173239-39-8
Synonyms1-methyl-1H-imidazole-4-carboxylic acid (3-chloro-4-fluoro-benzyl)-(3-methyl-3-aza-bicyclo(3.1.0) hex-6-ylmethyl)amide
PF-03463275
PF-3463275
Molecular FormulaC19H22ClFN4O
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C
InChIInChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15?
InChIKeyKYLOBHXXQOZRKK-YIONKMFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-03463275: A Selective, Orally Bioavailable GlyT1 Inhibitor for Schizophrenia Research and Drug Development


PF-03463275 (CAS 1173239-39-8) is a centrally penetrant, orally available, reversible, and competitive inhibitor of the glycine transporter-1 (GlyT1) with a binding affinity (Ki) of 11.6 nM [1]. Developed as a small-molecule therapeutic candidate for cognitive impairments associated with schizophrenia, PF-03463275 belongs to the non-sarcosine-based class of GlyT1 inhibitors [2]. Cryo-electron microscopy studies have resolved its binding mode, revealing that it stabilizes the outward-facing conformation of human GlyT1, a mechanism distinct from sarcosine-based inhibitors [3]. The compound has been advanced to Phase II clinical evaluation for the treatment of cognitive deficits in schizophrenia, underscoring its translational relevance [4].

Why PF-03463275 Cannot Be Substituted by Other GlyT1 Inhibitors: Key Pharmacological and Structural Distinctions


Generic substitution among GlyT1 inhibitors is scientifically unjustified due to profound differences in selectivity profiles, binding site topology, and clinically validated target engagement. While multiple GlyT1 inhibitors have entered clinical development, they exhibit divergent pharmacological fingerprints: PF-03463275 demonstrates >86,000-fold selectivity for GlyT1 over the related GlyT2 transporter, a level of discrimination not uniformly achieved across the class [1]. Critically, cryo-EM structural analyses reveal that PF-03463275 occupies a distinct outward-facing binding pocket on GlyT1, whereas sarcosine-based inhibitors such as ALX-5407 stabilize an inward-facing conformation, implying fundamentally different inhibitory mechanisms and potentially divergent therapeutic windows [2]. Furthermore, PF-03463275 is among the few GlyT1 inhibitors for which a validated, linear dose-occupancy relationship in human brain has been established via PET imaging, enabling precise dose selection for clinical studies—a quantitative translational bridge absent for many in-class compounds [3].

PF-03463275 Quantitative Differentiation Evidence: Comparative Data Against In-Class Inhibitors


GlyT1 Binding Affinity: PF-03463275 Exhibits Low Nanomolar Potency Comparable to Bitopertin

PF-03463275 demonstrates high-affinity binding to human GlyT1 with a Ki of 11.6 nM, placing it in the same low-nanomolar potency range as the clinically advanced GlyT1 inhibitor Bitopertin (Ki ~12 nM) [1]. This comparable intrinsic affinity indicates that PF-03463275 achieves target engagement at similar drug concentrations, yet subsequent evidence demonstrates that its downstream selectivity and binding mode differ substantially, providing distinct advantages for specific experimental and therapeutic applications .

GlyT1 affinity Ki comparison binding potency

GlyT2 Selectivity: PF-03463275 Achieves >86,000-Fold Discrimination Against the Closely Related GlyT2 Transporter

In direct comparative binding assays, PF-03463275 exhibited a Ki >1 mM for the human GlyT2 transporter, corresponding to a >86,000-fold selectivity window over its GlyT1 target (Ki = 11.6 nM) [1]. This level of discrimination is critical because GlyT2 is the predominant glycine transporter in the spinal cord and brainstem, where its inhibition could produce unwanted motor and sensory effects. For context, the GlyT1 inhibitor Org 25935 demonstrates only ~50-fold selectivity over GlyT2 (rat GlyT1 IC50 = 92 nM; GlyT2 IC50 = 4.6 µM) , and SSR504734 exhibits approximately 200-fold selectivity [2].

GlyT2 selectivity off-target discrimination transporter specificity

Clinically Validated Brain Target Occupancy: PET-Demonstrated Linear Dose-Occupancy Relationship from 44% to 83% GlyT1 Occupancy

PF-03463275 is distinguished by a rigorously characterized, linear dose-occupancy relationship in human brain measured via PET imaging with the GlyT1 radioligand ¹⁸F-MK-6577 [1]. In a Phase I/II study of schizophrenia patients, PF-03463275 administered at 10, 20, 40, and 60 mg twice daily produced mean GlyT1 occupancies of approximately 44%, 61%, 76%, and 83%, respectively [1]. Higher ligand binding was observed in subcortical versus cortical regions [1]. This quantitative occupancy data provides a direct translational bridge between dose, plasma concentration, and central target engagement—a dataset that is not available in the public domain for many other GlyT1 inhibitors including Bitopertin or Org 25935 in human subjects.

PET occupancy brain penetration dose-response target engagement

Distinct Binding Pocket Topology: PF-03463275 Occupies an Outward-Facing Pocket Not Shared by Sarcosine-Based Inhibitors

Cryo-electron microscopy structures of human GlyT1 bound to PF-03463275, ALX-5407, and SSR504734 reveal that PF-03463275 stabilizes the outward-facing conformation of the transporter and occupies a distinct binding pocket [1]. In contrast, the sarcosine-based inhibitor ALX-5407 binds to and stabilizes the inward-facing state [1]. SSR504734, also non-sarcosine-based, occupies an outward-facing pocket but with a different pocket architecture [1]. This structural differentiation has direct pharmacological consequences: compounds binding to outward-facing states may exhibit distinct off-rate kinetics and different effects on glycine transport cycling.

binding mode cryo-EM structural pharmacology conformational state

Clinical Development Status: PF-03463275 Is in Active Phase II Investigation for Cognitive Impairment in Schizophrenia

PF-03463275 is currently under investigation in a Phase II, randomized, double-blind, placebo-controlled, cross-over proof-of-concept study (NCT01911676) designed to test its efficacy in enhancing cognitive function in stable schizophrenia patients when combined with cognitive remediation [1]. This active clinical program contrasts with the status of Bitopertin, which failed to meet primary endpoints in multiple Phase III trials for negative symptoms and was subsequently discontinued for schizophrenia indications [2]. The active investigation of PF-03463275 in a cognitive impairment-specific trial suggests it may offer a differentiated therapeutic profile for this subdomain of schizophrenia pathology.

clinical trial Phase II cognitive impairment schizophrenia

Optimal Scientific and Industrial Application Scenarios for PF-03463275 Based on Quantitative Differentiation Evidence


Translational Research on GlyT1-Mediated Cognitive Enhancement in Schizophrenia

PF-03463275 is uniquely suited for translational studies investigating GlyT1 inhibition as a strategy to ameliorate cognitive impairments associated with schizophrenia (CIAS). Its validated human PET occupancy data [1] allows researchers to confidently select doses that achieve defined levels of brain target engagement (e.g., 40 mg BID for ~76% occupancy), overcoming the dosing ambiguity that has plagued earlier GlyT1 programs. The ongoing Phase II trial specifically targeting cognitive function [2] provides a contemporaneous clinical framework for preclinical-to-clinical translation. Researchers can directly reference clinical trial design and outcome measures (e.g., MCCB composite score) when designing analogous preclinical behavioral or electrophysiological experiments.

Structural Pharmacology and Conformation-Specific GlyT1 Inhibitor Studies

For structural biology and molecular pharmacology investigations, PF-03463275 provides a well-characterized tool for probing the outward-facing conformation of GlyT1. The cryo-EM structure of the PF-03463275–GlyT1 complex at near-atomic resolution [1] enables structure-guided medicinal chemistry efforts and computational modeling of ligand–transporter interactions. Researchers seeking to distinguish the functional consequences of stabilizing outward-facing versus inward-facing transporter states can employ PF-03463275 as the prototypical outward-facing stabilizer alongside ALX-5407 as the inward-facing comparator, enabling rigorous structure–function correlation studies.

Studies Requiring GlyT1-Specific Pharmacology Without GlyT2 Interference

In experimental systems where glycine transporter selectivity is paramount—particularly in spinal cord or brainstem preparations where GlyT2 is highly expressed—PF-03463275 is the preferred GlyT1 inhibitor. Its >86,000-fold selectivity over GlyT2 [1] ensures that observed pharmacological effects can be confidently attributed to GlyT1 inhibition rather than off-target GlyT2 engagement. This high discrimination window is particularly valuable for electrophysiological recordings in spinal slices, in vivo pain models, and motor function assays where GlyT2 inhibition would produce confounding changes in inhibitory glycinergic tone.

Drug Development Benchmarking and Comparative Pharmacology Programs

Pharmaceutical and biotechnology companies engaged in next-generation GlyT1 inhibitor development can utilize PF-03463275 as a well-characterized benchmark compound. Its comprehensive pharmacological profile—including defined affinity [1], structural binding mode [2], human brain occupancy [3], and clinical trial data [4]—provides an unusually complete reference standard for evaluating novel chemical entities. The documented failure of Bitopertin in Phase III negative symptom trials, contrasted with PF-03463275's active investigation in CIAS, offers a strategic framework for differentiating new GlyT1 inhibitors by indication and patient selection strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-03463275

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.